2-Hydroxyphytanoyl-CoA

Vue d'ensemble

Description

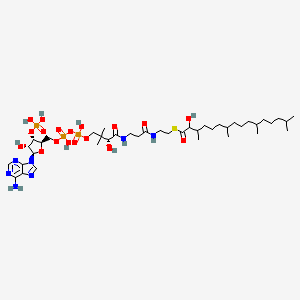

2-Hydroxyphytanoyl-CoA is a biochemical compound that plays a significant role in the metabolism of phytanic acid. It is an essential component of the alpha-oxidation pathway that breaks down phytanic acid, a branched-chain fatty acid found in certain foods such as dairy products and ruminant meat. This compound is involved in various metabolic processes and is crucial for the degradation of specific fatty acids.

Méthodes De Préparation

2-Hydroxyphytanoyl-CoA is synthesized from 2-hydroxyphytanic acid using the acid anhydride method . The preparation involves the use of specific reagents and conditions to achieve the desired product. Industrial production methods for this compound are not widely documented, but laboratory synthesis typically involves the use of thiamine pyrophosphate as a cofactor and specific enzymes to catalyze the reactions .

Analyse Des Réactions Chimiques

Core Cleavage Reaction

2-Hydroxyphytanoyl-CoA undergoes TPP-dependent cleavage catalyzed by 2-hydroxyacyl-CoA lyase (HACL1) , producing two products:

-

Formyl-CoA (rapidly hydrolyzed to formate and CO₂)

-

2-Methyl-branched fatty aldehyde (e.g., 2-methylpentadecanal)

Reaction equation :

Key Experimental Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction velocity (formate) | 5.26 mU/mL | |

| Reaction velocity (aldehyde) | 5.8 mU/mL | |

| Cofactors required | TPP, Mg²⁺ |

Substrate Specificity

HACL1 acts on:

-

3-Methyl-branched substrates : 2-Hydroxy-3-methylhexadecanoyl-CoA (phytanoyl derivative)

-

Straight-chain substrates : 2-Hydroxy long-chain fatty acyl-CoAs (e.g., 2-hydroxyoctadecanoyl-CoA)

Substrate Comparison:

| Substrate Type | Product Aldehyde | Pathway Relevance |

|---|---|---|

| 2-Hydroxy-3-methylhexadecanoyl-CoA | 2-Methylpentadecanal | Phytanic acid α-oxidation |

| 2-Hydroxyoctadecanoyl-CoA | Heptadecanal | 2-hydroxy fatty acid degradation |

Enzymatic Mechanism

HACL1 is a homotetrameric peroxisomal enzyme with distinct structural and functional features:

-

Thiamine pyrophosphate (TPP) binding : A conserved domain in the C-terminal region facilitates TPP-dependent decarboxylation-like cleavage .

-

Peroxisomal targeting : Directed by a non-canonical peroxisome targeting signal (PTS1 variant: [R]SNM) at the C-terminus .

Structural Insights:

-

Homology : Shares tertiary structure with bacterial oxalyl-CoA decarboxylases .

-

Catalytic residues : Active site configuration enables stabilization of the 2-hydroxyacyl-CoA intermediate .

Cofactor Dependence and Inhibition

α-Oxidation of Phytanic Acid

-

Activation : Phytanic acid → Phytanoyl-CoA (ATP/CoA-dependent)

-

2-Hydroxylation : Phytanoyl-CoA → this compound (O₂/Fe²⁺-dependent)

Degradation of 2-Hydroxy Fatty Acids

-

2-Hydroxy fatty acids (e.g., cerebrosides) are activated to acyl-CoA, then cleaved by HACL1 into (n-1) aldehydes and formyl-CoA .

Pathophysiological Implications

-

HACL1 deficiency : Not yet reported in humans, but murine models show mild phenotypes despite disrupted phytanic acid metabolism .

-

Thiamine deficiency : May impair HACL1 activity, leading to accumulation of toxic intermediates .

Recent Advances (2024)

Cryo-EM and X-ray crystallography studies reveal:

-

Tetrameric architecture : Catalytic sites reside at dimer interfaces .

-

Substrate coordination : this compound binds via hydrophobic interactions and hydrogen bonding to TPP .

Open Research Questions

-

Structural dynamics of HACL1 during catalysis.

-

Role of HACL1 in very-long-chain 2-hydroxy fatty acid metabolism.

-

Clinical impact of partial HACL1 dysfunction in neurodegenerative disorders.

This synthesis integrates mechanistic, structural, and functional data to elucidate the chemical reactivity of this compound, underscoring its centrality in peroxisomal lipid metabolism.

Applications De Recherche Scientifique

Biochemical Role

α-Oxidation Pathway

2-Hydroxyphytanoyl-CoA is generated during the α-oxidation of phytanic acid, a process essential for the metabolism of certain dietary fats. This compound is catalyzed by specific enzymes such as 2-hydroxyacyl-CoA lyase (HACL1 and HACL2), which cleave 2-hydroxyacyl-CoA into shorter fatty aldehydes and formyl-CoA. The resulting products are further metabolized to yield energy or incorporated into other metabolic pathways .

Clinical Significance

Refsum Disease

Refsum disease is a genetic disorder characterized by the accumulation of phytanic acid due to defective α-oxidation. The role of this compound in this context is critical as its accumulation can lead to neurological symptoms such as ataxia, retinitis pigmentosa, and cardiac issues. Understanding the metabolism of this compound provides insights into the pathophysiology of Refsum disease and highlights potential biomarkers for diagnosis .

Research Findings

Recent studies utilizing knockout mouse models deficient in HACL1 have revealed significant alterations in lipid profiles, including elevated levels of 2-hydroxyphytanic acid and phytanic acid. These findings underscore the importance of this compound in maintaining lipid homeostasis and suggest that disruptions in its metabolism may contribute to metabolic disorders .

Potential Therapeutic Applications

Targeting Metabolic Pathways

Given its role in fatty acid metabolism, this compound presents potential therapeutic targets for conditions associated with fatty acid oxidation disorders. Research into enhancing the activity of HACL enzymes may offer strategies for treating metabolic diseases linked to impaired fatty acid degradation .

Biomarker Development

The levels of this compound and related metabolites can serve as biomarkers for diagnosing metabolic disorders. Monitoring these metabolites could facilitate early detection and management of conditions like Refsum disease and other related disorders .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Hydroxyphytanoyl-CoA involves its role in the alpha-oxidation pathway of phytanic acid. It is converted to pristanic acid through a series of enzymatic reactions. The enzyme this compound lyase, which requires thiamine pyrophosphate as a cofactor, catalyzes the carbon-carbon bond cleavage during the alpha-oxidation of 3-methyl-branched fatty acids . This process involves the formation of intermediate compounds such as 2-ketophytanic acid and pristanal .

Comparaison Avec Des Composés Similaires

2-Hydroxyphytanoyl-CoA is similar to other multi-methyl-branched fatty acyl-CoAs, such as phytanoyl-CoA and 2-hydroxyphytanic acid . it is unique in its specific role in the alpha-oxidation pathway and its requirement for thiamine pyrophosphate as a cofactor. Other similar compounds include:

Phytanoyl-CoA: Involved in the initial steps of phytanic acid metabolism.

2-Hydroxyphytanic Acid: A precursor in the synthesis of this compound.

These compounds share similar metabolic pathways but differ in their specific roles and the enzymes involved in their metabolism.

Propriétés

Formule moléculaire |

C41H74N7O18P3S |

|---|---|

Poids moléculaire |

1078.1 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-3,7,11,15-tetramethylhexadecanethioate |

InChI |

InChI=1S/C41H74N7O18P3S/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-16-28(5)32(50)40(54)70-20-19-43-30(49)17-18-44-38(53)35(52)41(6,7)22-63-69(60,61)66-68(58,59)62-21-29-34(65-67(55,56)57)33(51)39(64-29)48-24-47-31-36(42)45-23-46-37(31)48/h23-29,32-35,39,50-52H,8-22H2,1-7H3,(H,43,49)(H,44,53)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t26?,27?,28?,29-,32?,33-,34-,35+,39-/m1/s1 |

Clé InChI |

WNVFJMYPVBOLKV-YLNUKALLSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

SMILES isomérique |

CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

SMILES canonique |

CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Synonymes |

alpha-hydroxyphytanoyl-CoA hydroxyphytanoyl-CoA hydroxyphytanoyl-coenzyme A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.